2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Boric Acid Ester Intermediates : Compounds related to 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol have been synthesized and characterized. These include methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds. These are obtained through a three-step substitution reaction and confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry. Their crystal structures are also studied using X-ray diffraction and density functional theory (DFT) calculations, revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Crystal Structure and Vibrational Properties Studies : Similar compounds, like 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile, have been synthesized and analyzed. These studies involve spectroscopic characterizations and single-crystal X-ray diffraction. DFT and time-dependent DFT (TD-DFT) calculations are performed to analyze spectroscopic data and molecular properties, offering insights into the vibrational characteristics of these compounds (Wu et al., 2021).
Application in Detection and Sensing
Hydrogen Peroxide Vapor Detection : Boron ester or acid, similar in structure to this compound, has been used for detecting hydrogen peroxide vapor. These compounds are considered effective due to their reactive activity. Modifications to the boron ester structure enable faster oxidative reactions with hydrogen peroxide, enhancing sensing performance (Fu et al., 2016).
Fluorescence Probes for Detection of Hydrogen Peroxide : Boronate ester fluorescence probes, structurally related to this compound, have been synthesized for detecting hydrogen peroxide. These probes show varied fluorescence responses to hydrogen peroxide, indicating the potential for precise detection in different environments (Lampard et al., 2018).
Advanced Material Applications
Synthesis of Electron Donors for Synthetic Approaches : New organic electron-donors derived from carbazole and phenothiazine, utilizing similar boronic ester compounds, have been synthesized. These compounds have potential roles as intermediates in synthetic processes, highlighting their utility in material science (Bifari & El-Shishtawy, 2021).
Influence in Mesomorphic Properties : The impact of substituents in boronate-based compounds on phase transition temperatures and stability in liquid crystals has been explored. This includes studying the effects of both terminal and lateral substituents, showing their influence on the properties of liquid crystal materials (Dabrowski et al., 1995).
Future Directions
The compound, being an important boric acid derivative, has potential applications in various fields including medicine and chemical synthesis . Fluorine-containing compounds are widely used in medicine, and among the top 200 medicines sold globally, 29 fluorine-containing drugs have been approved by the FDA in recent years . Therefore, the future research directions could include exploring its potential uses in medical applications and further studying its chemical properties and reactions.
Mechanism of Action
Target of Action
It is known that boronic acid pinacol ester compounds, which this compound is a derivative of, are significant reaction intermediates in organic synthesis reactions .
Mode of Action
Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental in organic chemistry and are used to form new carbon-carbon bonds, which is a key step in the synthesis of many chemical compounds.
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical reactions, including carbon-carbon coupling and carbon heterocoupling reactions . These reactions can lead to the formation of new chemical compounds with potential biological activity.
Result of Action
It is known that boronic acid pinacol ester compounds have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Action Environment
It is known that the molecular structure of boronic acid pinacol ester compounds can be affected by environmental factors, which can in turn influence their reactivity and stability .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the context of carbon-carbon coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This compound interacts with various enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for palladium-catalyzed cross-coupling enzymes, leading to the formation of biaryl compounds. The boronic acid moiety in this compound is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in the design of enzyme inhibitors and other bioactive molecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular enzymes can lead to the modulation of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a modulator of transcription factors, thereby influencing the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For instance, the boronic acid group in the compound can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom in the compound can enhance its binding affinity to target proteins, thereby increasing its potency and specificity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its stability can be affected by factors such as pH, temperature, and the presence of reactive species. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties without causing significant harm to the animals. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in liver and kidney function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a boronic acid derivative. The compound can be metabolized by enzymes such as cytochrome P450s, which introduce hydroxyl groups into its structure, leading to the formation of more polar metabolites that can be excreted from the body. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization in specific cellular compartments. This localization can influence the compound’s activity and function, as well as its accumulation in certain tissues .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with nuclear proteins and influence gene expression. Similarly, post-translational modifications such as phosphorylation can affect the compound’s localization and activity within the cell .
Properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLXGCAZONOZKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468772 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760990-08-7 | |
Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50468772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.